molecular formula C18H28N2O6S B11124915 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide

1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide

Cat. No.: B11124915
M. Wt: 400.5 g/mol
InChI Key: GMMXEORYQLGQFP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Carboxamide formation: This involves the reaction of the piperidine derivative with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the exact industrial protocols used.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could yield sulfides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biological pathways and mechanisms.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: As a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide
  • 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-ethoxypropan-2-YL)piperidine-3-carboxamide

Uniqueness

1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H28N2O6S/c1-13(12-24-2)19-18(21)14-6-5-9-20(11-14)27(22,23)17-10-15(25-3)7-8-16(17)26-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,19,21)

InChI Key

GMMXEORYQLGQFP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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